Cholesterol-2,2,3,4,4,6-d6

Overview

Description

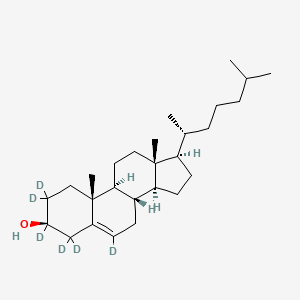

Cholesterol-2,2,3,4,4,6-d6 (CAS: 92543-08-3) is a deuterated isotopologue of cholesterol, selectively labeled with six deuterium atoms at positions 2, 2, 3, 4, 4, and 6 on the A-ring of the sterol backbone . This compound is synthesized through chemical substitution of hydrogen atoms with deuterium, enabling its use as an isotopic internal standard (ISTD) in mass spectrometry (MS)-based lipidomics and metabolic studies . Its chemical similarity to natural cholesterol ensures comparable chromatographic behavior, while the deuterium labeling provides distinct mass spectral signatures for precise quantification .

Produced by suppliers such as Cambridge Isotope Laboratories (CIL) and CDN Isotopes, this compound is widely employed in:

- Lipidomics: Quantifying cholesterol and its esters in biological samples (e.g., sebum, plasma) .

- Membrane Biophysics: Studying cholesterol dynamics in lipid bilayers via nuclear magnetic resonance (NMR) or MS .

- Clinical Diagnostics: Validating cholesterol measurements in cardiovascular and metabolic studies .

Preparation Methods

Catalytic Deuteration: Hydrogen-Deuterium Exchange

The most widely employed method for synthesizing Cholesterol-2,2,3,4,4,6-d6 involves catalytic deuteration via hydrogen-deuterium (H-D) exchange. This process replaces six hydrogen atoms at positions 2, 3, 4, and 6 of the sterol backbone with deuterium .

Reaction Conditions and Catalysts

Deuteration is typically conducted under high-pressure deuterium gas (D₂) in the presence of transition metal catalysts. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) are preferred due to their efficiency in facilitating H-D exchange at elevated temperatures (80–120°C) . Solvents such as deuterated ethanol (EtOD) or tetrahydrofuran (THF-d₈) enhance isotopic incorporation by minimizing proton back-exchange .

Table 1: Optimized Conditions for Catalytic Deuteration

| Parameter | Value/Range | Impact on Deuteration Efficiency |

|---|---|---|

| Catalyst | 5% Pd/C | Maximizes H-D exchange rate |

| Temperature | 100°C | Balances reaction speed and stability |

| Pressure | 50–100 bar D₂ | Ensures sufficient D₂ solubility |

| Reaction Time | 24–72 hours | Achieves >97% deuteration |

| Solvent | EtOD | Minimizes proton contamination |

Isotopic Purity and Site Specificity

The A-ring deuteration pattern (positions 2,2,3,4,4,6) is achieved by steric and electronic effects of the catalyst. Nuclear magnetic resonance (NMR) studies confirm that Pd/C selectively targets equatorial hydrogens on the sterol backbone due to favorable adsorption geometries . Mass spectrometry (MS) analyses reveal a molecular ion peak at m/z 392.69, consistent with six deuterium atoms (theoretical Δm = +6) .

Chemical Synthesis from Deuterated Intermediates

For laboratories lacking high-pressure infrastructure, this compound can be synthesized through stepwise incorporation of deuterated building blocks.

Deuterated Lanosterol Precursors

Lanosterol, a cholesterol biosynthesis intermediate, is deuterated at specific positions before enzymatic conversion to cholesterol. For example, deuterated acetic acid (CD₃COOD) introduces methyl-deuterated groups during lanosterol cyclization . Subsequent enzymatic oxidation and reduction steps preserve deuterium at the target sites.

Grignard Reagent-Based Deuteration

Deuterium is introduced at position 6 via a Grignard reaction using deuterated methylmagnesium bromide (CD₃MgBr). This method achieves 95–98% isotopic incorporation but requires rigorous anhydrous conditions to prevent proton contamination .

Industrial-Scale Production and Purification

Commercial manufacturers like Cambridge Isotope Laboratories and LGC Standards employ scaled-up catalytic deuteration followed by high-performance liquid chromatography (HPLC) purification .

Large-Scale Reactor Design

Stainless steel autoclaves with integrated D₂ recirculation systems ensure consistent pressure and temperature. Post-reaction, the crude product is filtered to remove catalysts and concentrated via rotary evaporation .

Chromatographic Purification

Reverse-phase HPLC with C18 columns and ethanol-water gradients isolates this compound from under-deuterated byproducts. Analytical HPLC-MS confirms a chemical purity of ≥98% and isotopic purity of 97–98 atom % D .

Table 2: Industrial Purification Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Filtration | 0.22 μm PTFE membrane | Removes catalyst residues |

| Solvent Removal | Rotary evaporation at 40°C | Concentrates product |

| HPLC Purification | C18 column, 70% ethanol/30% H₂O | Isomers separated with Rₜ = 8.2 min |

| Lyophilization | -50°C, 0.1 mbar | Yields white crystalline solid |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) reveals the absence of peaks at δ 2.25–2.35 (H-2 and H-4) and δ 3.52 (H-3), confirming deuteration . ²H NMR quantifies isotopic enrichment, showing six distinct signals corresponding to the labeled positions .

Mass Spectrometry

High-resolution MS (HRMS) displays a [M+H]⁺ ion at m/z 393.697 (calc. 393.694), with a 0.003 Da mass accuracy . Fragmentation patterns match unlabeled cholesterol, ensuring structural integrity .

Challenges and Mitigation Strategies

Incomplete Deuteration

Residual protio-cholesterol (<2%) arises from solvent or catalyst moisture. Azeotropic drying with benzene-d₆ and molecular sieves reduces proton sources .

Radiolytic Degradation

Long-term storage at -20°C under argon prevents radiolytic cleavage of C-D bonds, which can occur at rates of 0.1–0.5% per year .

Chemical Reactions Analysis

Types of Reactions

Cholesterol-d6 undergoes similar chemical reactions as cholesterol, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction kinetics and mechanisms due to the isotope effect.

Common Reagents and Conditions

Oxidation: Cholesterol-d6 can be oxidized using reagents such as chromic acid or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as halides or hydroxides under basic conditions.

Major Products

The major products formed from these reactions are deuterated derivatives of cholesterol, which retain the deuterium atoms. These products are used in various analytical and research applications .

Scientific Research Applications

Scientific Research Applications

1.1 Chemistry

- Internal Standard in Mass Spectrometry : Cholesterol-2,2,3,4,4,6-d6 is predominantly used as an internal standard in mass spectrometry for the quantification of cholesterol and its metabolites. Its stable isotope labeling facilitates accurate measurements by providing a reference point against which the natural cholesterol can be compared .

1.2 Biology

- Metabolism Studies : This compound plays a crucial role in studying the metabolism and distribution of cholesterol within biological systems. By utilizing deuterated cholesterol, researchers can gain insights into the dynamics of cholesterol metabolism under various physiological conditions .

- Cholesterol Absorption Measurement : It has been used to measure cholesterol absorption rates in vivo. Studies have demonstrated that the ratio of deuterated to non-deuterated cholesterol can reveal important information regarding absorption mechanisms and efficiency.

1.3 Medicine

- Pharmacokinetic Studies : this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cholesterol-lowering drugs. This application is critical for developing effective therapeutic strategies against hyperlipidemia .

1.4 Industrial Applications

- Lipid-Based Drug Delivery Systems : The compound is utilized in the development of lipid-based drug delivery systems. Its properties allow for enhanced targeting and delivery of therapeutic agents in various medical applications .

This compound exhibits biological activities similar to those of natural cholesterol due to its structural similarity. Some key functions include:

- Membrane Structure Integrity : It contributes to the structural integrity and fluidity of cell membranes. Research indicates that deuterated cholesterol can provide detailed insights into how cholesterol affects membrane dynamics under different conditions .

- Role as an Agonist : Cholesterol serves as an endogenous agonist for estrogen-related receptor α (ERRα), influencing metabolic processes related to energy homeostasis and lipid metabolism.

Lipid Metabolism Studies

A study published in Scientific Reports examined cholesteryl esters conversion rates from cholesterol in cohorts with cardiovascular disease (CVD). The findings indicated significant differences in cholesteryl ester to cholesterol ratios among control and CVD groups, suggesting altered lipid metabolism associated with disease states .

Glucagon Receptor Antagonism

Another research effort investigated glucagon receptor antagonism's effects on cholesterol metabolism using this compound as a tracer. The study found increased levels of plasma low-density lipoprotein cholesterol without affecting overall cholesterol synthesis directly, highlighting glucagon signaling's role in regulating cholesterol absorption and metabolism .

Data Tables

| Study | Objective | Findings |

|---|---|---|

| Scientific Reports (2018) | Investigate cholesteryl ester/cholesterol ratios in CVD | Significant decrease in cholesteryl ester/cholesterol ratios in CVD cohorts compared to controls |

| PMC Article (2015) | Effects of glucagon receptor antagonism | Increased low-density lipoprotein cholesterol levels associated with enhanced cholesterol absorption |

Mechanism of Action

Cholesterol-d6 exerts its effects by mimicking the behavior of natural cholesterol in biological systems. It interacts with membrane phospholipids, sphingolipids, and proteins to influence their behavior. The deuterium labeling allows researchers to track and quantify cholesterol in various biological processes using mass spectrometry. This helps in understanding the molecular targets and pathways involved in cholesterol metabolism and homeostasis .

Comparison with Similar Compounds

Deuterated Cholesterol Variants

Deuterated cholesterols differ in the position and number of isotopic labels, impacting their analytical utility:

Key Differences :

- A-ring vs. Methyl-Tail Labeling : A-ring deuterated cholesterol (2,2,3,4,4,6-d6) is optimal for MS-based assays due to minimal isotopic interference with fragmentation patterns, whereas methyl-tail deuterated variants (e.g., 25,25,25,26,26,26-d6) are preferred in NMR studies to probe membrane lipid interactions without perturbing the sterol headgroup .

- Hydroxycholesterol Derivatives : Compounds like d7-4β-hydroxycholesterol are tailored for analyzing oxidized cholesterol metabolites, which are biomarkers for oxidative stress and liver dysfunction .

Non-Cholesterol Deuterated Standards

Deuterated standards for other lipids are often used alongside this compound in lipidomic workflows:

Performance Comparison :

- Co-Elution and Matrix Effects: this compound exhibits near-identical retention times to native cholesterol in liquid chromatography (LC), minimizing ion suppression variability compared to structurally dissimilar ISTDs like glyceryl-d5-trihexadecanoate .

- Specificity: While glyceryl-d5-trihexadecanoate is essential for triglyceride analysis, it lacks cross-reactivity in sterol-specific assays, underscoring the necessity of this compound for cholesterol-focused studies .

Non-Deuterated Cholesterol

Native cholesterol (C27H46O) serves as the baseline for deuterated analog comparisons:

| Property | This compound | Native Cholesterol |

|---|---|---|

| Molecular Weight | 392.73 g/mol | 386.65 g/mol |

| Detection in MS | Distinct m/z shift (Δ+6) | Base m/z (369.2→146.9) |

| NMR Utility | Limited due to deuterium | High for structural analysis |

| Metabolic Turnover | Matches native cholesterol in tracer studies | Endogenous baseline |

Analytical Advantages of Deuterated Form :

- Isotope Dilution Mass Spectrometry (IDMS) : this compound corrects for matrix effects and extraction inefficiencies in complex samples like sebum or amniotic fluid, achieving >98% accuracy in cholesterol quantification .

Lipidomics and Clinical Diagnostics

- Sebum Dysfunction in Acne : this compound enabled the identification of cholesterol accumulation in acne-prone sebum, revealing a 2.3-fold increase compared to healthy controls .

- Maternal Cholesterol in Pre-Eclampsia : Deuterated cholesterol quantified a 1.8-fold elevation in maternal plasma cholesterol in pre-eclampsia, highlighting its role in placental lipid metabolism disorders .

Biological Activity

Cholesterol-2,2,3,4,4,6-d6 is a deuterated form of cholesterol that serves as a valuable tool in biological and pharmacological research. This compound is utilized primarily in studies involving lipid metabolism, cholesterol absorption, and the dynamics of cholesterol within biological membranes. Below is a detailed exploration of its biological activity, including relevant research findings and case studies.

Overview of this compound

Cholesterol is a crucial sterol in mammalian biology, constituting approximately 20-25% of the structural components of plasma membranes. It plays a significant role in membrane fluidity and permeability and is involved in the function of various transporters and signaling proteins. The deuterated version, this compound (CAS Number: 60816-17-3), has been synthesized to enable precise tracking of cholesterol metabolism through mass spectrometry techniques due to its unique isotopic signature .

Biological Functions

- Membrane Structure : Cholesterol contributes to the structural integrity and fluidity of cell membranes. The presence of deuterium allows for detailed studies on how cholesterol affects membrane dynamics under various physiological conditions .

- Cholesterol Absorption : Research indicates that this compound can be used to measure cholesterol absorption rates in vivo. For instance, studies have shown that the ratio of this deuterated cholesterol to non-deuterated forms can provide insights into absorption mechanisms and efficiency .

- Role as an Agonist : Cholesterol acts as an endogenous agonist for estrogen-related receptor α (ERRα), influencing metabolic processes related to energy homeostasis and lipid metabolism .

Lipid Metabolism Studies

A study published in Scientific Reports examined the conversion rates of cholesteryl esters (CE) from cholesterol in various cohorts with cardiovascular disease (CVD). The findings highlighted significant differences in CE/Chol ratios among control and CVD groups. Specifically, lower ratios were observed in CVD cohorts compared to controls, suggesting altered lipid metabolism associated with disease states .

Case Study: Glucagon Receptor Antagonism

Another notable research effort investigated the effects of glucagon receptor antagonism on cholesterol metabolism using this compound as a tracer. The study found that treatment led to increased levels of plasma LDL-cholesterol (LDL-c) without affecting cholesterol synthesis directly. This indicates that glucagon signaling plays a critical role in regulating cholesterol absorption and metabolism .

Data Tables

| Study | Objective | Findings |

|---|---|---|

| Scientific Reports (2018) | Investigate CE/Chol ratios in CVD | Significant decrease in CE/Chol ratios in CVD cohorts compared to controls |

| PMC Article (2015) | Effects of glucagon receptor antagonism | Increased LDL-c levels associated with enhanced cholesterol absorption |

Q & A

Q. How is Cholesterol-2,2,3,4,4,6-d6 utilized as an internal standard in lipidomics?

Level: Basic

Answer:

this compound is widely employed as an internal standard (IS) for quantifying endogenous cholesterol and its esters in lipidomics. Key methodological steps include:

- Sample Preparation: Spiking biological samples (e.g., cell lysates, plasma) with a known concentration of the deuterated IS prior to lipid extraction. This corrects for variability in extraction efficiency and ionization suppression in mass spectrometry (MS) .

- Chromatography: Separation via HPLC with a C18 column under reverse-phase conditions, using mobile phases such as methanol/water or acetonitrile/isopropanol gradients to resolve cholesterol derivatives .

- Detection: Quantification using tandem MS (MS/MS) in atmospheric pressure chemical ionization (APCI) mode. The deuterated IS provides distinct mass shifts (e.g., m/z +6 for [M+H-H2O]+) to differentiate it from unlabeled cholesterol .

Q. What considerations are necessary when designing isotope dilution experiments with deuterated cholesterol?

Level: Advanced

Answer:

Critical factors include:

- Isotopic Purity: Verify isotopic enrichment (≥97% deuterium) to avoid contamination from non-deuterated species, which can skew quantification .

- Matrix Effects: Assess ion suppression/enhancement in complex biological matrices (e.g., serum, tissues) by comparing IS recovery in spiked vs. solvent-only samples .

- Calibration Curves: Use serial dilutions of the IS to establish linearity across physiologically relevant concentrations (e.g., 0.1–100 µM). Accuracy should be validated within ±15% of nominal values .

- Cross-Contamination: Avoid co-eluting isotopes (e.g., 13C-labeled cholesterol) by optimizing chromatographic resolution or using selective ion monitoring (SIM) .

Q. How does the deuteration pattern of this compound influence its application in membrane biophysics studies?

Level: Advanced

Answer:

The A-ring deuteration (positions 2,2,3,4,4,6) minimizes interference with membrane dynamics compared to tail-labeled analogs (e.g., 25,26,26,26,27,27,27-d7). Applications include:

- NMR Studies: Deuterium labeling enables site-specific analysis of cholesterol orientation in lipid bilayers via ²H-NMR quadrupolar splitting .

- Membrane Fluidity: Incorporation into model membranes (e.g., 18:0-22:6n3-PC/cholesterol mixtures) at controlled mol% (e.g., 29 ± 1%) allows precise measurement of phase behavior using differential scanning calorimetry (DSC) .

- Tracer Studies: Tracking cholesterol flip-flop kinetics in asymmetric bilayers without perturbing endogenous lipid packing .

Q. What methods validate the isotopic enrichment of this compound in metabolic flux analysis?

Level: Advanced

Answer:

Validation involves:

- High-Resolution MS: Measure the isotopic distribution using Q-TOF or Orbitrap systems to confirm deuterium incorporation (e.g., m/z 392.69 vs. 386.65 for unlabeled cholesterol) .

- Cross-Platform Calibration: Use hybrid GC/MS/AMS (accelerator MS) for simultaneous detection of 14C-labeled metabolites and deuterated IS, achieving limits of quantification (LOQ) as low as 0.00175 dpm .

- Stability Tests: Incubate the IS under experimental conditions (e.g., pH 7.4, 37°C) to assess deuterium exchange or degradation over time .

Q. How to address spectral overlap in mass spectrometry when using this compound alongside other labeled compounds?

Level: Advanced

Answer:

Mitigation strategies include:

- Selective Ion Monitoring (SIM): Focus on unique fragment ions (e.g., m/z 369.3 for cholesterol after losing H2O) to avoid interference from co-eluting isotopes .

- Chromatographic Optimization: Adjust gradient elution to separate cholesterol derivatives (e.g., cholesteryl esters) with retention time differences ≥1 minute .

- Polarity Switching: Alternate between positive and negative ionization modes to isolate cholesterol (APCI+) from sulfated sterols (ESI-) .

Q. What experimental designs are optimal for studying cholesterol absorption using this compound?

Level: Advanced

Answer:

Key approaches include:

- In Vivo Tracer Studies: Administer deuterated cholesterol orally or intravenously in model organisms (e.g., mice), followed by GC-MS analysis of plasma and tissues to calculate absorption efficiency .

- Dual-Isotope Labeling: Combine 2,2,3,4,4,6-d6-cholesterol with 13C2-cholesterol to distinguish dietary vs. synthesized pools in hepatic and intestinal samples .

- Compartmental Modeling: Use software like SAAM II to fit kinetic data and estimate turnover rates, leveraging the IS for normalization .

Q. How to optimize extraction protocols for this compound in complex biological matrices?

Level: Basic

Answer:

Recommended steps:

- Solvent Systems: Use chloroform/methanol (2:1 v/v) for lipid extraction, with acidic conditions (0.25 M HCl) to protonate cholesterol and improve recovery .

- Double Extraction: Perform two sequential extractions to recover >95% of cholesterol, validated by spiking known IS concentrations .

- Drying and Reconstitution: Dry organic phases under nitrogen and reconstitute in MS-compatible solvents (e.g., ethanol or isopropanol) to prevent precipitation .

Q. What are the limitations of using this compound in metabolic studies?

Level: Advanced

Answer:

Limitations include:

- Isotope Effects: Deuterium at positions 3 and 4 may slightly alter enzyme kinetics (e.g., cholesterol esterase activity), necessitating validation against unlabeled controls .

- Spectral Complexity: In high-throughput lipidomics, co-eluting isobars (e.g., phytosterols) require orthogonal separation techniques like ion mobility .

- Cost Constraints: High-purity deuterated standards (e.g., 50 mg at JPY 123,200) limit large-scale in vivo studies .

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QSOBUISFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.